β‑Glucosidase Inhibitory Potency of Derived Sulfonamides: 2‑Chloro‑4‑fluoro vs. 4‑Fluoro Substitution
In a head‑to‑head study of Nα‑arylsulfonyl histamine derivatives, the sulfonamide synthesized from 2‑chloro‑4‑fluorobenzenesulfonyl chloride (compound I‑f) exhibited an IC50 of 244.2 μM against β‑glucosidase. In contrast, the corresponding 4‑fluorobenzenesulfonyl chloride‑derived analog (compound I‑c) achieved an IC50 of 65.08 μM, representing a 3.75‑fold difference in potency [1]. This indicates that the ortho‑chloro substitution in 2‑chloro‑4‑fluorobenzenesulfonyl chloride yields a distinct biological profile that may be advantageous when a less potent, more selective, or metabolically distinct sulfonamide is required.
| Evidence Dimension | β‑glucosidase inhibition (IC50, μM) |
|---|---|
| Target Compound Data | 244.2 μM (derivative I‑f) |
| Comparator Or Baseline | 65.08 μM (derivative I‑c from 4‑fluorobenzenesulfonyl chloride) |
| Quantified Difference | 3.75‑fold higher IC50 (lower potency) |
| Conditions | Microplate assay using p‑nitrophenyl β‑D‑glucopyranoside hydrolysis |
Why This Matters
This quantitative divergence demonstrates that the chloro‑fluoro substitution pattern produces a sulfonamide with measurably different enzyme inhibition, enabling researchers to fine‑tune potency when designing β‑glucosidase modulators.
- [1] Lavecchia MJ, et al. Nα‑arylsulfonyl histamines as selective β‑glucosidase inhibitors. RSC Adv. 2018;8(63):36209–36218. Table 2. View Source
